molecular formula C11H11BrN2O2 B1593442 Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 847446-55-3

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1593442
M. Wt: 283.12 g/mol
InChI Key: XSSOLJXZDJFTRQ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 . It has a molecular weight of 283.12 . This compound is typically stored at temperatures between 2 and 8 degrees Celsius .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of recent research . One effective protocol involves a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones, catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid . This reaction occurs under microwave irradiation in methanol and sodium bicarbonate as a base .


Molecular Structure Analysis

The InChI code for Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They are synthesized through various reactions, including metal-free direct synthesis . The products’ substitution pattern is explained by concurrent ketimine and Ortoleva–King type reaction intermediate transformations .

Scientific Research Applications

2. Anti-inflammatory and Analgesic Properties Research has indicated that certain derivatives of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate may possess anti-inflammatory and analgesic properties. These effects were observed in studies exploring the pharmacological activity of related compounds, suggesting potential therapeutic applications (Abignente et al., 1982; 1984; 1992).

3. Antibacterial Activity Some derivatives of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate have demonstrated notable antibacterial properties. This finding expands the potential scope of this compound in the development of new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

4. Potential in Cancer Therapy Derivatives of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate have shown promise in cancer therapy. Studies suggest that certain derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating potential utility as anticancer agents (Abdel‐Aziz et al., 2009).

5. Synthesis of Novel Compounds Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a key precursor in the synthesis of a wide range of novel compounds. These synthesized compounds span a variety of chemical structures and potential applications, demonstrating the versatility of this ethyl carboxylate in medicinal chemistry and drug development (Castera-Ducros et al., 2006; Stanovnik et al., 2008; Sanghavi et al., 2022).

6. Application in Pestivirus Inhibition Research has shown that certain analogues of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate are effective in inhibiting pestivirus replication. This finding suggests potential therapeutic applications in the treatment of pestivirus-related diseases (Paeshuyse et al., 2007).

Future Directions

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, is a topic of ongoing research . Future directions may include the development of more efficient and environmentally friendly synthetic strategies .

properties

IUPAC Name

ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSOLJXZDJFTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649975
Record name Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

847446-55-3
Record name Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Chen, Z Wang, L Sima, H Cheng, B Luo… - Journal of Enzyme …, 2023 - Taylor & Francis
Inhibition of PI3K pathway has become a desirable strategy for cancer treatment. In this work, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and …
Number of citations: 1 www.tandfonline.com

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